molecular formula C10H14ClNO2 B2488285 (2S,3S)-2-Amino-3-phenylbutyric acid-HCl CAS No. 59850-51-0

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Cat. No. B2488285
CAS RN: 59850-51-0
M. Wt: 215.68
InChI Key: IRZQDMYEJPNDEN-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized . The initial synthesis involved the isolation of aldehydic derivatives in the diastereomeric form .


Chemical Reactions Analysis

While specific chemical reactions involving “(2S,3S)-2-Amino-3-phenylbutyric acid-HCl” are not available in the retrieved sources, related compounds have been studied. For example, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized and studied for their anti-inflammatory, analgesic, and antioxidant potential .

Scientific Research Applications

a. Analgesics and Anti-Inflammatory Agents: Piperidine-based compounds exhibit analgesic and anti-inflammatory properties. Researchers have explored their potential in managing pain and inflammation-related conditions .

b. Antipsychotic Agents: Certain piperidine derivatives have antipsychotic effects. They modulate neurotransmitter receptors and may be useful in treating mental health disorders .

c. Antiviral Agents: Studies have investigated piperidine-containing compounds as potential antiviral agents. Their activity against viral infections makes them promising candidates for drug development .

d. Anticancer Agents: Piperidines have shown cytotoxic effects against cancer cells. Researchers continue to explore their potential as anticancer agents .

a. Substituted Piperidines: Researchers use piperidines as intermediates for synthesizing various substituted piperidines. These compounds find applications in drug development and materials science.

b. Spiropiperidines: Spiropiperidines are versatile scaffolds for constructing complex molecules. Their use extends to natural product synthesis and medicinal chemistry.

c. Condensed Piperidines: Condensed piperidines, such as piperidine-fused heterocycles, offer diverse reactivity. They contribute to the synthesis of bioactive compounds.

d. Piperidinones: Piperidinones are valuable synthons for creating diverse chemical structures. Their applications range from pharmaceuticals to agrochemicals.

Biological Evaluation and Drug Discovery

Researchers actively explore piperidine-containing compounds for their biological activity:

a. Receptor Modulation: Piperidines interact with various receptors (e.g., GPCRs, ion channels). Understanding their binding profiles aids drug discovery.

b. Enzyme Inhibition: Certain piperidines inhibit enzymes involved in disease pathways. These compounds are targets for drug development.

c. Metabolic Stability: Evaluating piperidines’ metabolic stability guides lead optimization in drug discovery.

properties

IUPAC Name

(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWQBMDOXGYAA-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Amino-3-phenyl-butyric acid hydrochloride

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